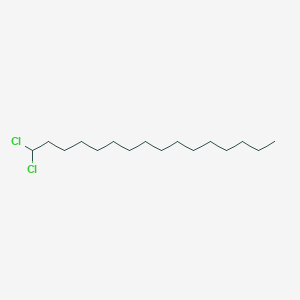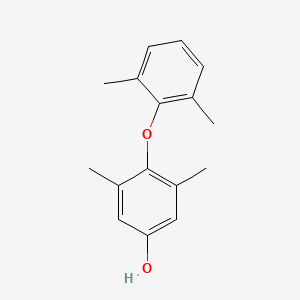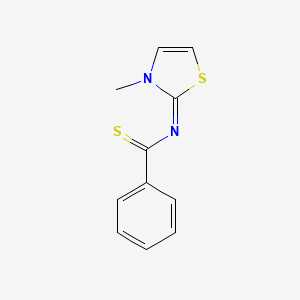
Benzenecarbothioamide, N-(3-methyl-2(3H)-thiazolylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenecarbothioamide, N-(3-methyl-2(3H)-thiazolylidene)- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it a valuable reagent in chemical synthesis and research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, N-(3-methyl-2(3H)-thiazolylidene)- typically involves the reaction of benzenecarbothioamide with 3-methyl-2-thiazoline under specific conditions. The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The purification process is also scaled up, often involving large-scale chromatography or crystallization units.
化学反应分析
Types of Reactions
Benzenecarbothioamide, N-(3-methyl-2(3H)-thiazolylidene)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenated compounds; reactions often occur in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学研究应用
Benzenecarbothioamide, N-(3-methyl-2(3H)-thiazolylidene)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Benzenecarbothioamide, N-(3-methyl-2(3H)-thiazolylidene)- involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s thiazole ring is crucial for its activity, as it can participate in various interactions with biological molecules.
相似化合物的比较
Benzenecarbothioamide, N-(3-methyl-2(3H)-thiazolylidene)- can be compared with other thiazole-containing compounds:
3-Methyl-2-benzothiazolinone hydrazone: Similar in structure but used primarily as a chromogenic reagent in biochemical assays.
2-Mercaptobenzothiazole: Known for its use in the rubber industry as a vulcanization accelerator.
Benzothiazole: A simpler structure with applications in the synthesis of dyes and pharmaceuticals.
The uniqueness of Benzenecarbothioamide, N-(3-methyl-2(3H)-thiazolylidene)- lies in its specific functional groups, which confer distinct reactivity and biological activity compared to other thiazole derivatives.
属性
CAS 编号 |
64949-27-5 |
|---|---|
分子式 |
C11H10N2S2 |
分子量 |
234.3 g/mol |
IUPAC 名称 |
N-(3-methyl-1,3-thiazol-2-ylidene)benzenecarbothioamide |
InChI |
InChI=1S/C11H10N2S2/c1-13-7-8-15-11(13)12-10(14)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI 键 |
GPTLQXYTHWTLDN-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CSC1=NC(=S)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14505717.png)
![1,1'-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one)](/img/structure/B14505722.png)
![N-{4-[(Cyclohexylcarbamoyl)amino]benzoyl}glycine](/img/structure/B14505723.png)
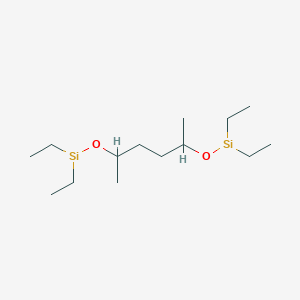



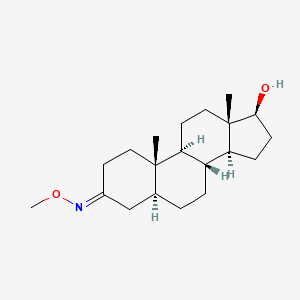
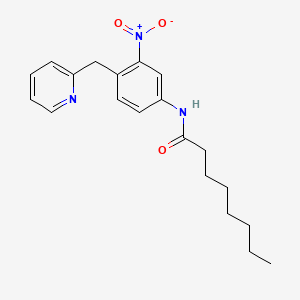
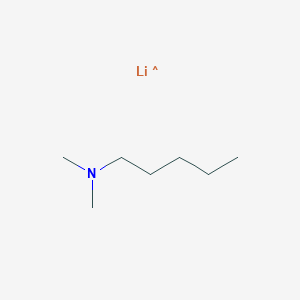

![(2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid](/img/structure/B14505774.png)
